6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, also known as 6-CMT, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. 6-CMT has the molecular formula C5H4ClN5 and is an aromatic heterocyclic compound. It is a colorless solid at room temperature and is soluble in water and organic solvents. This compound has been studied for its potential to be used as a building block for the synthesis of other compounds and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
Scientific Field
This research falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of Application
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized to develop new antimicrobial agents with excellent antibacterial activity .
Methods of Application
The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
Results
Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of Application
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been used in the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Methods of Application
The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .
Results
The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Molecular Recognition and Drug Discovery with Pyridazine Derivatives
Scientific Field
This research falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .
Methods of Application
The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Results
The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Pharmacological Potentials of Triazoles
Scientific Field
This research is in the field of Pharmacology and Medicinal Chemistry .
Summary of Application
Triazole, a nitrogenous heterocyclic moiety, is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Methods of Application
The review article compiles the latest synthetic approaches for the synthesis of triazole and its derivatives .
Results
The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
properties
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIVKKVAJMSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398799 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
58826-40-7 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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